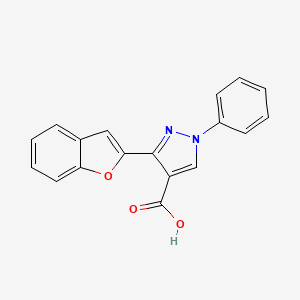
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as BPCAP, is a novel pyrazole derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPCAP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and antibacterial properties, 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to possess antioxidant activity, which may help to protect against oxidative stress. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is its versatility in terms of its potential applications. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit a wide range of biological activities, which makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid. One potential area of focus is the optimization of its anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the development of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which may help to optimize its therapeutic potential.
Méthodes De Synthèse
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminobenzofuran and phenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product can be further purified using recrystallization techniques. Other methods for synthesizing 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid have also been reported in the literature.
Applications De Recherche Scientifique
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit antibacterial activity against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18(22)14-11-20(13-7-2-1-3-8-13)19-17(14)16-10-12-6-4-5-9-15(12)23-16/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFPHRHZTBLNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

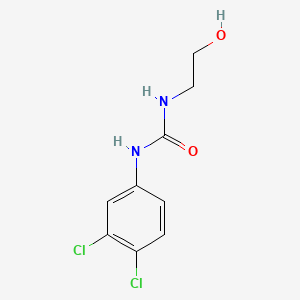
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
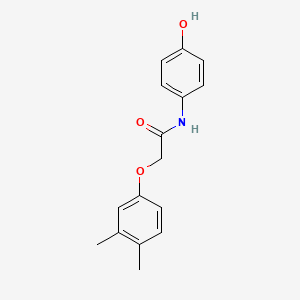
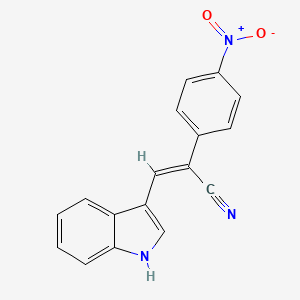
![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
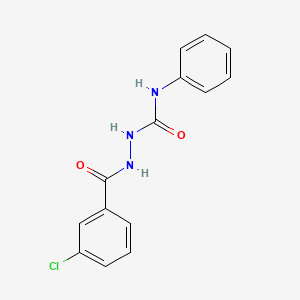
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
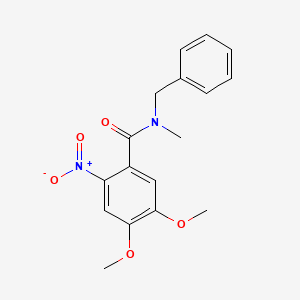
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
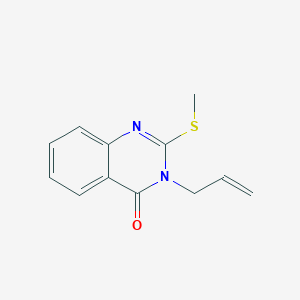
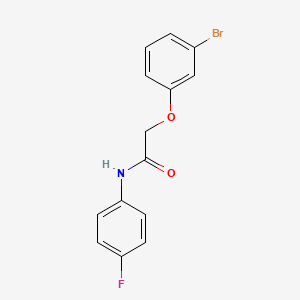
![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)